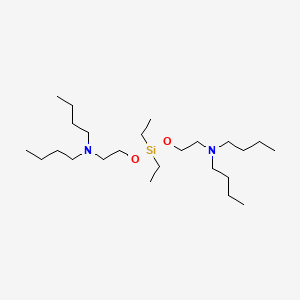
Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) is a specialized chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) typically involves the reaction of ethylamine with diethylsilylene and dibutylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and solvents is optimized to enhance the yield and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ethylamine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of ethylamine oxides.
Reduction: Formation of reduced ethylamine derivatives.
Substitution: Formation of substituted ethylamine compounds.
Scientific Research Applications
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-2,2’-(ethylenedioxy)diethylamine
- 2,2’-(Ethylenedioxy)bis(ethylamine)
- N,N’-Bis(2-hydroxyethyl)ethylenediamine
Uniqueness
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) stands out due to its unique diethylsilylene backbone, which imparts distinct chemical and physical properties. This makes it more versatile in forming stable complexes and enhances its reactivity compared to similar compounds.
Properties
CAS No. |
23127-30-2 |
|---|---|
Molecular Formula |
C24H54N2O2Si |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
N-butyl-N-[2-[2-(dibutylamino)ethoxy-diethylsilyl]oxyethyl]butan-1-amine |
InChI |
InChI=1S/C24H54N2O2Si/c1-7-13-17-25(18-14-8-2)21-23-27-29(11-5,12-6)28-24-22-26(19-15-9-3)20-16-10-4/h7-24H2,1-6H3 |
InChI Key |
RBPHTHCNWDBJQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCO[Si](CC)(CC)OCCN(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















